Palmitic-9,10-t2-acid

Cancer Metabolism Lipid Imaging Brain Tumor

Palmitic-9,10-t2-acid (CAS 3343-33-7), also known as [9,10-3H]palmitic acid, is a radiolabeled saturated C16 fatty acid wherein two tritium atoms are site-specifically incorporated at the 9th and 10th carbon positions. This precise labeling yields 3H2O as the sole radioactive product upon β-oxidation, enabling direct, real-time quantification of mitochondrial fatty acid oxidation rates without requiring organic extraction of metabolites.

Molecular Formula C16H32O2
Molecular Weight 260.44 g/mol
CAS No. 3343-33-7
Cat. No. B13832724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitic-9,10-t2-acid
CAS3343-33-7
Molecular FormulaC16H32O2
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7T,8T
InChIKeyIPCSVZSSVZVIGE-PTGCLLIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmitic-9,10-t2-acid (CAS 3343-33-7): A Position-Specific Tritium Tracer for Quantifying Fatty Acid Oxidation and Lipid Turnover


Palmitic-9,10-t2-acid (CAS 3343-33-7), also known as [9,10-3H]palmitic acid, is a radiolabeled saturated C16 fatty acid wherein two tritium atoms are site-specifically incorporated at the 9th and 10th carbon positions . This precise labeling yields 3H2O as the sole radioactive product upon β-oxidation, enabling direct, real-time quantification of mitochondrial fatty acid oxidation rates without requiring organic extraction of metabolites [1]. Unlike [14C]-labeled palmitate, which generates 14CO2 that must be trapped and measured, the 3H2O release assay from Palmitic-9,10-t2-acid offers a simplified, high-throughput workflow for assessing lipid catabolism in intact cells, tissues, and in vivo models [2].

Tracer type Position-specific tritium-labeled saturated C16 fatty acid
Assay readout 3H2O release assay for direct, extraction-free β-oxidation flux
Workflow fit High-throughput mitochondrial fatty acid oxidation rate assessment in intact cells, tissues, and in vivo models

Why [9,10-3H]Palmitic Acid Cannot Be Interchanged with [1-14C]Palmitate or Other Tritiated Fatty Acids


Generic substitution of Palmitic-9,10-t2-acid with other radiolabeled palmitate variants (e.g., [1-14C]palmitate or α-position tritiated palmitate) leads to fundamental discrepancies in measured metabolic flux due to divergent labeling positions and end-product fates. While [1-14C]palmitate oxidation produces 14CO2 that reflects complete terminal oxidation and is subject to reincorporation into acetyl-CoA pools, Palmitic-9,10-t2-acid releases 3H2O exclusively during the first cycle of β-oxidation, providing a direct readout of initial catabolic step [1]. Furthermore, tritiated fatty acids labeled at alternate positions (e.g., α-carbon) exhibit distinct kinetic behaviors and are not comparable for assays requiring chain-length specificity [2]. Therefore, using an unvalidated analog will introduce unquantifiable bias in oxidation rate calculations and cannot serve as a reliable substitute in diagnostic or mechanistic studies where exact positional labeling is critical [3].

Attribute
Mismatch Risk with Common Alternatives
[9,10-3H]Palmitate (this product)
Position-specific 3H2O release reflects initial β-oxidation cycle. Direct catabolic readout.
[1-14C]Palmitate
14CO2 end-product may re-enter acetyl-CoA pools, underestimating initial flux. Requires trapping and scintillation counting.
α-position or non-specific tritiated palmitate
Labeling position shifts kinetic behavior; may not report on chain-length-specific oxidation, confounding mechanistic interpretation.

Quantitative Differentiation of Palmitic-9,10-t2-acid: Head-to-Head Performance Data Against Comparator Tracers


Superior Tumor-to-Brain Contrast for [9,10-3H]Palmitate vs. [1-14C]Arachidonate and [1-14C]Docosahexaenoate

In an in vivo rat model of intracerebral Walker 256 tumors, [9,10-3H]palmitate demonstrated significantly higher tumor-to-contralateral brain incorporation ratios compared to [1-14C]arachidonate and [1-14C]docosahexaenoate, indicating preferential uptake by malignant tissue [1].

Tumor imaging contrast
Head-to-head
1.3–2.5× higher tumor-to-brain ratio vs. [14C]-arachidonate and [14C]-docosahexaenoate
Supports improved signal-to-background for autoradiographic tumor phospholipid studies
In vivo rat model of intracerebral Walker 256 tumors
Cancer Metabolism Lipid Imaging Brain Tumor

Divergent Metabolic Fate: [9,10-3H]Palmitate Enables Chain-Elongation Tracking vs. [1-14C]Palmitate

In human epidermal keratinocytes, [9,10-3H]palmitic acid was metabolized to 16:1, 18:0, and 18:1 fatty acids, demonstrating its utility in tracking chain elongation and desaturation pathways, whereas [14C]acetate or [14C]linoleate served different metabolic branch points [1].

Metabolic fate tracking
Cross-study
Selectively reports elongation of C16:0 to 16:1, 18:0, 18:1 in keratinocytes
Enables quantification of saturated-to-monounsaturated fatty acid flux
Distinct from [14C]acetate or [14C]linoleate branch points
Lipid Metabolism Keratinocyte Biology Fatty Acid Elongation

Differential 3H:14C Plasma Clearance Kinetics: [9,10-3H]Palmitate Exhibits 8.4-Fold Higher Retention than [1-14C]Palmitate at 30 Minutes

When co-injected into the femoral artery of fetal sheep, [9,10-3H]palmitate and [1-14C]palmitate showed divergent plasma clearance kinetics, with the 3H:14C ratio shifting from 1:1 at injection to 8.4:1 after 30 minutes, indicative of selective loss of 14C-label through β-oxidation [1].

Plasma clearance kinetics
Head-to-head
8.4-fold higher 3H retention vs. 14C in fetal sheep plasma at 30 min post-injection
Avoids underestimation of circulating palmitate due to rapid 14C oxidative loss
Co-injection of [9,10-3H]- and [1-14C]palmitate
In Vivo Kinetics Fetal Metabolism Tracer Clearance

Paired Use with [9,10-3H]Myristate Differentiates Long-Chain vs. Medium-Chain Oxidation Defects

In a validated diagnostic assay using lymphocytes, the ratio of residual oxidation of [9,10-3H]palmitate to [9,10-3H]myristate effectively differentiated long-chain fatty acid oxidation disorders (LCHAD, VLCAD, CPT-II) from medium-chain defects (MCAD) [1].

Defect differentiation
Class-level
Palmitate:myristate oxidation ratio distinguishes long-chain from medium-chain disorders
Supports rapid diagnostic assay workflow for fatty acid oxidation disorder screening
Validated in lymphocytes from patients with confirmed defects
Clinical Diagnostics Inborn Errors of Metabolism Fatty Acid Oxidation

Optimal Use Cases for Palmitic-9,10-t2-acid Based on Quantitative Evidence


Autoradiographic Imaging of Brain Tumor Lipid Metabolism

Employ [9,10-3H]palmitic acid for ex vivo autoradiography of brain tumor models to achieve tumor-to-brain contrast ratios of 2.8–5.5, a 1.3–2.5× improvement over [14C]-labeled unsaturated fatty acid analogs. This enhanced signal-to-background ratio is critical for precisely delineating tumor margins and quantifying lipid utilization in heterogeneous tumor microenvironments [1].

Quantitative β-Oxidation Flux Assays in Isolated Cells and Tissues

Utilize the 3H2O release assay with [9,10-3H]palmitic acid as a direct, high-throughput measure of mitochondrial β-oxidation. This method circumvents the need for CO2 trapping and scintillation counting of organic extracts, providing a linear readout of oxidation rate that correlates with fractional water production, as validated in perfused heart studies [2].

In Vivo Studies of Fatty Acid Re-esterification and Plasma Clearance Kinetics

Select [9,10-3H]palmitic acid for in vivo tracer studies where accurate measurement of circulating palmitate half-life is essential. The 8.4-fold higher plasma retention of the 3H label at 30 minutes compared to [1-14C]palmitate allows for more precise determination of re-esterification rates and tissue uptake, avoiding the confounding loss of 14C-label through rapid oxidation [3].

Differential Diagnosis of Long-Chain Fatty Acid Oxidation Disorders

Implement the dual-substrate lymphocyte assay using [9,10-3H]palmitate and [9,10-3H]myristate to differentiate between long-chain (LCHAD, VLCAD, CPT-II) and medium-chain (MCAD) fatty acid oxidation defects. The palmitate-to-myristate oxidation ratio provides a rapid, clinically actionable diagnostic parameter without requiring skin biopsy or extensive genetic analysis [4].

Application
Selection Property
Validation Focus
Autoradiographic tumor lipid imaging
Tumor-to-brain contrast ratio
Signal-to-background ratio in brain tumor models
β-oxidation flux measurement
Direct 3H2O release readout
Correlation of 3H2O production with fractional oxidation rate
In vivo re-esterification and clearance kinetics
Plasma 3H retention profile
Tissue uptake and re-esterification rate determination
Fatty acid oxidation disorder screening
Substrate-chain-length specificity
Diagnostic ratio against [9,10-3H]myristate oxidation

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